Telacebec

Vue d'ensemble

Description

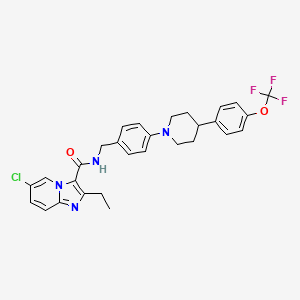

Telacebec is an imidazopyridine compound with high bactericidal activity . It is a novel antituberculosis drug that targets Mycobacterium tuberculosis cellular energy production through inhibition of the mycobacterial cytochrome bc1 complex . It is active against Mycobacterium tuberculosis H37Rv with MIC50 of 2.7 nM in culture broth medium .

Synthesis Analysis

Telacebec-challenged M. bovis BCG exhibited a reduced expression of proteins involved in the synthesis of phthiocerol dimycocerosates (PDIMs)/phenolic glycolipids (PGLs), lipid virulence factors associated with cell envelope impermeability . Telacebec, at concentrations lower than its MIC, downregulated the transcription of a PDIM/PGL-synthesizing operon .Molecular Structure Analysis

The molecular formula of Telacebec is C29H28ClF3N4O2 . Its exact mass is 556.19 and the molecular weight is 557.014 .Chemical Reactions Analysis

Telacebec inhibits the menaquinol:oxygen oxidoreductase activity of purified Mycobacterium smegmatis CIII 2 CIV 2 at concentrations similar to those needed to inhibit electron transfer in mycobacterial membranes and Mycobacterium tuberculosis growth in culture . The structures suggest that telacebec prevents menaquinol oxidation by blocking two different menaquinol binding modes to prevent CIII 2 CIV 2 activity .Physical And Chemical Properties Analysis

Telacebec has a molecular weight of 557.01 . It has a density of 1.3±0.1 g/cm3, a molar volume of 413.4±7.0 cm3, and a polar surface area of 59 Å2 .Applications De Recherche Scientifique

Anti-Tuberculosis Agent

Telacebec (Q203) is a novel first-in-class anti-tuberculosis drug . It targets Mycobacterium tuberculosis cellular energy production , possibly with inhibition of the mycobacterial cytochrome bc1 complex . This interference with ATP homeostasis causes a fast decrease in intracellular ATP levels in non-replicating Mtb at doses as low as 1.1 nM .

Treatment of Multi-Drug Resistant Tuberculosis (MDR-TB)

With limited options available, Telacebec is being explored as a potential treatment for multi-drug resistant tuberculosis (MDR-TB) . It inhibits the growth of Mycobacterium tuberculosis by targeting its energy metabolism .

Inhibition of Mycobacterial Cytochrome bc1 Complex

Telacebec targets the Mycobacterium tuberculosis cellular energy production, possibly with inhibition of the mycobacterial cytochrome bc1 complex . This mechanism of action is unique and differentiates Telacebec from other anti-tuberculosis drugs.

Decrease in Intracellular ATP Levels

Telacebec interferes with ATP homeostasis and causes a fast decrease in intracellular ATP levels in non-replicating Mtb . This suggests that its main mechanism of action is the suppression of cytochrome bc1 activity .

Potential Application in Diseases of Neglected Populations (DNPs)

Imidazopyridines (IMPs), the class of compounds to which Telacebec belongs, have been recognized as having tremendous biological potential against varieties of anti-tubercular, anti-malarial, and anti-trypanosomal targets . This suggests that Telacebec could potentially be used in the treatment of Diseases of Neglected Populations (DNPs).

Interference with Virulence Lipid Biosynthesis Protein

There is some evidence suggesting that Telacebec may interfere with the biosynthesis of virulence lipids in Mycobacterium tuberculosis . These lipids promote mycobacterial macrophage entry and prevent phagosomal acidification .

Mécanisme D'action

Target of Action

Telacebec, also known as Q203, is a selective inhibitor with high specificity for the cytochrome bc1 complex of Mycobacterium tuberculosis . This complex is a critical component of the electron transport chain, and its inhibition disrupts the bacterium’s ability to generate energy .

Mode of Action

Telacebec binds to the menaquinol-binding site of the QcrB subunit of the cytochrome bc1 complex . This binding inhibits the function of the cytochrome bc1 complex, which is a critical component of the electron transport chain . As a result, the bacterium’s ability to generate energy is disrupted .

Biochemical Pathways

The primary biochemical pathway affected by Telacebec is the oxidative phosphorylation pathway . By inhibiting the cytochrome bc1 complex, Telacebec disrupts the electron transport chain, which is a key part of this pathway . This results in a decrease in ATP production, leading to a rapid decrease in intracellular ATP levels .

Pharmacokinetics

In a phase 1b trial, Telacebec was orally administered once daily with a standard meal for 14 days . The overall extent (AUC τ) and peak (C max) exposures of Telacebec increased with increasing Telacebec doses from 20 mg to 320 mg . A steady state was achieved for plasma Telacebec by day 12, and there was 1.9- to 3.1-fold accumulation in the extent of Telacebec exposure after daily doses for 14 days . Analysis of plasma samples indicated that Telacebec was the primary circulating entity with no significant metabolites .

Result of Action

The inhibition of the cytochrome bc1 complex disrupts the bacterium’s ability to generate energy, leading to a decrease in ATP production . This results in a rapid decrease in intracellular ATP levels . The disruption of energy generation and the decrease in ATP levels can lead to the death of the bacterium, making Telacebec a promising agent for the treatment of tuberculosis .

Action Environment

The action of Telacebec can be influenced by various environmental factors. For instance, the presence of food can significantly increase plasma concentrations of Telacebec

Safety and Hazards

Telacebec is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, risk of serious damages to eyes, toxic; danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, and possible risk of harm to unborn child .

Orientations Futures

Telacebec is a promising new anti-TB agent . It has met the primary objective of rate of change in the time to positivity (TTP) in sputum over days 0 to 14 in a Phase 2a early bactericidal activity (EBA) study for tuberculosis . The full results from the EBA trial are expected to be presented at future scientific meetings . Qurient Co. Ltd. and TB Alliance have entered into a license agreement to develop and commercialize telacebec for the treatment of tuberculosis and some non-tuberculosis mycobacteria (NTM) infections .

Propriétés

IUPAC Name |

6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28ClF3N4O2/c1-2-25-27(37-18-22(30)7-12-26(37)35-25)28(38)34-17-19-3-8-23(9-4-19)36-15-13-21(14-16-36)20-5-10-24(11-6-20)39-29(31,32)33/h3-12,18,21H,2,13-17H2,1H3,(H,34,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJICYBSWSZGRFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N2C=C(C=CC2=N1)Cl)C(=O)NCC3=CC=C(C=C3)N4CCC(CC4)C5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28ClF3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347896 | |

| Record name | Telacebec | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Telacebec | |

CAS RN |

1334719-95-7 | |

| Record name | Q-203 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334719957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telacebec | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-ethyl-N-[(4-{4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methyl]imidazo[1,2-a]pyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELACEBEC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55G92WGH3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Prop-2-en-1-yl)oxy]octadec-9-ene](/img/structure/B1166375.png)

![2-(1H-Benzo[d]imidazol-2-yl)-3-(methylamino)acrylonitrile](/img/structure/B1166382.png)